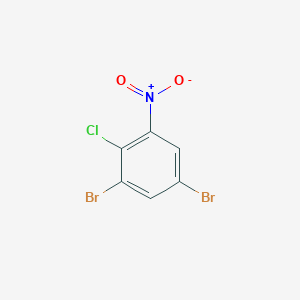

1,5-Dibromo-2-chloro-3-nitrobenzene

Description

The Strategic Importance of Polysubstituted Arenes in Advanced Organic Synthesis

Polysubstituted arenes, or aromatic rings bearing multiple functional groups, represent a foundational structural motif in a vast array of chemical disciplines. These compounds are ubiquitous as the core frameworks of molecules with significant applications in materials science, biological science, and chemistry. vaia.com Their function is directly tied to the specific nature and arrangement of substituents on the benzene (B151609) core, making the development of flexible and precise synthetic methods a long-standing focus for the organic chemistry community. brainly.com Methodologies for constructing these complex molecules often rely on the modification of existing benzene rings through reactions like electrophilic aromatic substitution or through modern techniques such as organocatalytic benzannulation, which can assemble the ring from acyclic precursors. vaia.comlibretexts.org

Position of Halogenated Nitrobenzene (B124822) Derivatives within Aromatic Compound Research

Within the large family of polysubstituted arenes, halogenated nitrobenzene derivatives hold a position of significant industrial and academic interest. nih.gov These compounds, featuring one or more halogen atoms and at least one nitro group, are critical starting materials for a wide range of products, including dyes and pesticides. chemicalbook.com

The presence of the nitro group (–NO2) profoundly influences the reactivity of the aromatic ring. As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic attack, meaning reactions that substitute a hydrogen atom on the ring with an electrophile proceed more slowly than on benzene itself. chemicalbook.com Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group (often a halogen) on the ring. chegg.com The interplay between the deactivating nitro group and the inductive and resonance effects of the halogen substituents creates a complex reactivity profile that is a subject of ongoing study. chegg.com

Challenges and Opportunities in Accessing Complex Aromatic Substitution Patterns

The synthesis of aromatic compounds with a specific, complex substitution pattern, such as 1,5-Dibromo-2-chloro-3-nitrobenzene, presents considerable challenges. A primary difficulty lies in controlling the regioselectivity of substitution reactions. When multiple substituents are already present on the ring, their combined directing effects determine the position of subsequent modifications. These effects can be reinforcing or conflicting, complicating the prediction and control of reaction outcomes. brainly.com

To manage these challenges, chemists employ several strategies. A common approach involves a multi-step synthesis where functional groups are introduced in a specific order based on their directing effects (ortho, para, or meta). libretexts.orgreagentia.eu For instance, to achieve a meta relationship between two groups, a meta-directing group is often installed first. vaia.com Other techniques include the use of protecting groups to temporarily block certain positions on the ring and the careful optimization of reaction conditions to favor the desired isomer. brainly.com The development of novel catalytic methods, such as benzannulation, offers an alternative and powerful opportunity to construct polysubstituted arenes with high regioselectivity, often reducing the number of synthetic steps required compared to traditional substitution strategies. libretexts.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H2Br2ClNO2 |

|---|---|

Molecular Weight |

315.34 g/mol |

IUPAC Name |

1,5-dibromo-2-chloro-3-nitrobenzene |

InChI |

InChI=1S/C6H2Br2ClNO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H |

InChI Key |

SQFWJUIHMVPRGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Dibromo 2 Chloro 3 Nitrobenzene and Analogs

Sequential Functionalization Strategies on Pre-existing Benzene (B151609) Cores

The introduction of multiple different substituents onto a benzene ring is typically achieved through a series of electrophilic aromatic substitution reactions. nih.gov The success of the synthesis depends on the strategic choice of the sequence of these reactions, as the groups already present on the ring influence the position of subsequent substitutions. lumenlearning.comunizin.org

Electrophilic Aromatic Halogenation for Di- and Polybromination/Chlorination

Electrophilic aromatic halogenation is a fundamental method for introducing halogen atoms onto an aromatic ring. wikipedia.org For benzene derivatives that are not highly reactive, this reaction typically requires a catalyst to enhance the electrophilicity of the halogen. wikipedia.orglibretexts.org

The position of halogenation on a substituted benzene ring is dictated by the directing effects of the existing substituents. lumenlearning.comunizin.org Halogens are a unique class of substituents; they are deactivating, meaning they make the ring less reactive than benzene, but they are ortho, para-directors. lumenlearning.comunizin.orglibretexts.orgpressbooks.pub This means that when a halogen is already present on the ring, subsequent electrophilic attack is directed to the positions immediately adjacent (ortho) and opposite (para) to it. libretexts.orgpressbooks.pub This is due to the interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect of the halogen. lumenlearning.compressbooks.pub While the inductive effect deactivates the entire ring, the resonance effect, which involves the donation of a lone pair of electrons from the halogen, stabilizes the carbocation intermediate (arenium ion) more effectively when the attack occurs at the ortho and para positions. libretexts.orglibretexts.org

When multiple halogens are present, their directing effects can either reinforce or oppose each other. Computational methods, such as the RegioSQM method, have been developed to predict the regioselectivity of electrophilic aromatic halogenation with a high degree of accuracy. rsc.org

| Substituent | Product Distribution (%) - Ortho | Product Distribution (%) - Meta | Product Distribution (%) - Para | Classification |

|---|---|---|---|---|

| –F | 13 | 1 | 86 | Ortho, Para-Directing Deactivator |

| –Cl | 35 | 1 | 64 | Ortho, Para-Directing Deactivator |

| –Br | 43 | 1 | 56 | Ortho, Para-Directing Deactivator |

| –I | 45 | 1 | 54 | Ortho, Para-Directing Deactivator |

Halogens like bromine (Br₂) and chlorine (Cl₂) are generally not electrophilic enough to react directly with aromatic rings. libretexts.org Lewis acids are employed as catalysts to activate the halogen. wikipedia.orglibretexts.orgucalgary.ca Common Lewis acid catalysts include iron(III) halides (FeCl₃, FeBr₃) and aluminum halides (AlCl₃). wikipedia.orglibretexts.org These catalysts function by complexing with the halogen molecule, which polarizes the halogen-halogen bond and generates a highly electrophilic species, often represented as a halonium ion (e.g., Br⁺ or Cl⁺). libretexts.orgucalgary.ca This activated electrophile is then attacked by the electron-rich benzene ring. libretexts.orgucalgary.ca

The mechanism involves the formation of a complex between the halogen and the Lewis acid, which increases the electrophilicity of the halogen. ucalgary.ca The aromatic ring then attacks this complex, leading to the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. ucalgary.ca Finally, a proton is lost from the carbon bearing the new halogen, restoring aromaticity and regenerating the Lewis acid catalyst. ucalgary.ca Zirconium tetrachloride (ZrCl₄) has also been described as an effective and low-toxicity Lewis acid catalyst for the halogenation of various aromatic compounds. researchgate.netgoogle.com

| Catalyst | Function |

|---|---|

| FeCl₃ | Activates Cl₂ for chlorination |

| FeBr₃ | Activates Br₂ for bromination |

| AlCl₃ | Activates Cl₂ for chlorination |

| ZrCl₄ | Catalyzes chlorination, bromination, and iodination |

| ZnCl₂ | Used as a Lewis acid catalyst |

Electrophilic Aromatic Nitration for Nitro Group Introduction

The introduction of a nitro group (–NO₂) onto an aromatic ring is a crucial step in the synthesis of many nitroaromatic compounds. nih.gov This is typically achieved through electrophilic aromatic substitution using a nitrating agent. acs.org

The most common method for aromatic nitration is the use of "mixed acid," which is a combination of concentrated nitric acid (HNO₃) and a stronger acid, typically concentrated sulfuric acid (H₂SO₄). acs.orgyoutube.commasterorganicchemistry.comlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). youtube.commasterorganicchemistry.comlibretexts.org The nitronium ion is the active electrophile that is then attacked by the aromatic ring. youtube.comyoutube.com

For aromatic rings that are deactivated by the presence of electron-withdrawing groups (such as halogens), harsher reaction conditions may be necessary. researchgate.net This can include using fuming nitric acid or oleum (B3057394) (fuming sulfuric acid). masterorganicchemistry.comresearchgate.net Alternative nitrating systems, such as a mixture of nitric acid and trifluoroacetic anhydride, have also been developed. researchgate.net The choice of nitrating agent and reaction conditions is critical, especially for deactivated substrates, to achieve a satisfactory yield. researchgate.netnih.gov

As established, halogens are ortho, para-directing groups. unizin.orglibretexts.orgpressbooks.pub When a halogenated benzene undergoes nitration, the incoming nitro group will predominantly be directed to the ortho and para positions relative to the halogen atoms. libretexts.orgnih.gov The presence of multiple halogen substituents on the ring makes the directing effects more complex. The final regiochemical outcome is a result of the combined directing influences of all substituents present. Generally, the position of substitution is a balance between the electronic directing effects and steric hindrance from the existing groups. wou.edu

In a di- or tri-halogenated benzene, the incoming nitro group will substitute at the position that is most activated (or least deactivated) by the cumulative electronic effects of the halogens and is sterically accessible. For instance, in the nitration of chlorobenzene (B131634), the major products are ortho-nitrochlorobenzene and para-nitrochlorobenzene, with the para isomer often being the major product due to less steric hindrance. unizin.orglibretexts.org The deactivating nature of halogens means that nitration of halobenzenes is slower than the nitration of benzene itself. quora.com

Catalytic Approaches to Nitrating Halogenated Benzene Derivatives

The nitration of halogenated benzene derivatives is a fundamental electrophilic aromatic substitution reaction. aakash.ac.inmasterorganicchemistry.com The process typically involves the use of a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid, to generate the highly reactive nitronium ion (NO₂⁺). pharmaguideline.comlibretexts.orgyoutube.com

Recent advancements have focused on developing more selective and environmentally benign catalytic systems. For instance, solid acid catalysts, such as MoO₃–SiO₂, have been explored for the nitration of aromatic substrates with dinitrogen pentoxide (N₂O₅) as a green nitrating agent. researchgate.net These catalysts offer advantages in terms of reusability and reduced waste generation.

Another innovative approach involves the use of bacterial cytochrome P450 enzymes, such as TxtE, for the direct nitration of aromatic compounds. nih.gov This biocatalytic method operates under mild conditions and demonstrates high regioselectivity, offering a promising alternative to traditional chemical nitration. nih.gov Furthermore, photoelectrochemical methods using catalysts like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been developed for the C-H amination of arenes, a reaction that can be adapted for the introduction of nitrogen-containing functional groups. chemrxiv.org

The regioselectivity of nitration in halogenated benzenes is a critical factor. For example, the nitration of chlorobenzene typically yields a mixture of ortho- and para-nitrochlorobenzene, with the para isomer being the major product. researchgate.net The directing effects of existing halogen and nitro groups on the benzene ring play a crucial role in determining the position of the incoming nitro group in polysubstituted systems. brainly.com

Table 1: Comparison of Catalytic Nitration Methods for Halogenated Benzenes

| Catalyst System | Nitrating Agent | Substrate Example | Key Advantages |

|---|---|---|---|

| H₂SO₄/HNO₃ | Nitric Acid | Benzene | Well-established, high conversion |

| MoO₃–SiO₂ | Dinitrogen Pentoxide | Chlorobenzene | Green, reusable catalyst |

| P450 TxtE | Biosynthesis | L-Tryptophan analogs | High regioselectivity, mild conditions |

| DDQ (photoelectrochemical) | Carbamates | Benzene, Halogenated Benzenes | Oxidant-free, mild conditions |

Advanced Annulation and Benzannulation Strategies for Polysubstituted Arenes

The construction of highly substituted benzene rings can also be achieved through annulation and benzannulation reactions, which involve the formation of the aromatic ring from acyclic precursors. rsc.orgnih.gov These methods provide a powerful alternative to the stepwise substitution of a pre-existing benzene ring. nih.gov

Organocatalytic Approaches to Assembling Functionalized Arene Rings

Organocatalysis has emerged as a powerful tool for the synthesis of polysubstituted arenes under mild conditions. rsc.orgnih.gov These reactions often exhibit high chemo-, regio-, and stereoselectivity. nih.gov Various organocatalytic strategies have been developed, including those based on Brønsted acids, and primary, secondary, and tertiary amines, as well as N-heterocyclic carbenes (NHCs) and tertiary phosphines. rsc.orgnih.gov These catalysts facilitate the assembly of arene rings from different building blocks through various cyclization reactions. nih.gov For example, organo-iodine catalysts have been used in combination with an oxidant to generate nitrenium ions for electrophilic arene C(sp²)-H amination, leading to the synthesis of functionalized quinolones. chemrxiv.org

Cycloaddition Cascades and Diels-Alder-Type Reactions for Aromatic Core Construction

Cycloaddition reactions are a cornerstone of organic synthesis for constructing cyclic systems, including aromatic rings. numberanalytics.com The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example used to form six-membered rings, which can then be aromatized. rsc.org

More recently, higher-order cycloaddition reactions, involving more than six π-electrons, have gained attention for the synthesis of complex polycyclic aromatic compounds. rsc.orgnih.govau.dk These reactions, such as [8+2] and [10+2] cycloadditions, can be controlled using organocatalysis to produce intricate two- and three-dimensional aromatic structures. nih.govau.dk These advanced methods provide access to novel aromatic cores that would be difficult to synthesize using traditional approaches. researchgate.net

Table 2: Overview of Advanced Ring-Forming Strategies

| Strategy | Catalyst Type | Key Reaction Type | Products |

|---|---|---|---|

| Organocatalytic Benzannulation | Brønsted acids, Amines, NHCs, Phosphines | Cyclization | Polysubstituted Arenes |

| Higher-Order Cycloadditions | Organocatalysts | [8+2], [10+2] Cycloadditions | Polycyclic Aromatic Compounds |

Reductive Dehalogenation Pathways from Polyhalogenated Precursors

Reductive dehalogenation offers a synthetic route to specific halogenated arenes by selectively removing halogen atoms from more highly halogenated precursors. This process is particularly relevant in environmental chemistry for the breakdown of persistent organic pollutants, but the underlying principles can be applied in a synthetic context.

The process involves the removal of a halogen atom and its replacement with a hydrogen atom. youtube.com In environmental settings, this is often a microbially mediated process occurring under anaerobic conditions. nih.govnih.gov Studies have shown that different isomers of dichlorobenzenes can be reductively dehalogenated to monochlorobenzene, and subsequently to benzene. nih.gov The rate of dehalogenation can depend on the position of the halogen atoms. nih.gov For instance, the reductive dechlorination of hexachlorobenzene (B1673134) can proceed sequentially to produce chlorobenzene. nih.gov

While primarily studied for remediation, the selective enzymatic or chemical dehalogenation of readily available polyhalogenated benzenes could provide a strategic pathway to synthesize specific isomers, like 1,5-Dibromo-2-chloro-3-nitrobenzene, that might be challenging to obtain through direct substitution methods. The induction of specific dehalogenating enzymes suggests a potential for controlled, regioselective dehalogenation. epa.gov

Chemical Reactivity and Mechanistic Investigations of 1,5 Dibromo 2 Chloro 3 Nitrobenzene Analogs

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the rate and regiochemistry of these reactions are heavily influenced by the nature of the substituents already present on the aromatic ring. libretexts.org

Modulating Effects of Halogen and Nitro Substituents on Ring Deactivation

Substituents on a benzene ring can be broadly classified as either activating or deactivating towards electrophilic attack. libretexts.org Activating groups increase the reaction rate compared to unsubstituted benzene, while deactivating groups decrease it. masterorganicchemistry.com Both halogens (bromo and chloro groups) and the nitro group are classified as deactivating substituents, making the benzene ring in compounds like 1,5-Dibromo-2-chloro-3-nitrobenzene significantly less reactive towards electrophiles. masterorganicchemistry.compressbooks.pub

The deactivating nature of these substituents stems from two primary electronic effects: the inductive effect and the resonance effect. openstax.org

Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. openstax.org Halogens and the nitrogen atom of the nitro group are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring, making it more electron-poor and thus less attractive to an incoming electrophile. openstax.org

Resonance Effect: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. openstax.org

The nitro group is a powerful deactivating group due to its strong electron-withdrawing resonance effect (-R or -M). youtube.com The π-electrons from the ring can be delocalized onto the nitro group, which places a partial positive charge on the ring, further reducing its nucleophilicity. youtube.com The combination of strong inductive and resonance withdrawal makes the nitro group one of the most potent deactivating groups. pressbooks.pub

Halogens exhibit a dual role. While they are deactivating due to their strong -I effect, they possess lone pairs of electrons that can be donated into the ring via resonance (+R or +M effect). openstax.org This resonance donation partially counteracts the inductive withdrawal. However, for halogens, the inductive effect is stronger than the resonance effect, resulting in a net deactivation of the ring. masterorganicchemistry.comopenstax.org

The cumulative effect of two bromine atoms, one chlorine atom, and a nitro group renders the aromatic ring in this compound exceptionally electron-deficient and thus highly unreactive towards electrophilic aromatic substitution. msu.edu

| Substituent Effect | Inductive Effect (-I) | Resonance Effect (R) | Overall Ring Effect |

| **Nitro Group (-NO₂) ** | Strongly Withdrawing | Strongly Withdrawing (-R) | Strongly Deactivating |

| Halogens (-Br, -Cl) | Strongly Withdrawing | Weakly Donating (+R) | Deactivating |

Detailed Mechanistic Pathways of EAS on Halogenated Nitrobenzenes

The mechanism for electrophilic aromatic substitution on substituted benzenes proceeds through a two-step pathway. msu.edumasterorganicchemistry.com

The first and rate-determining step of the EAS mechanism is the attack of the aromatic π-electron system on a strong electrophile (E+), which disrupts the ring's aromaticity. msu.edumasterorganicchemistry.com This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion, or more commonly, a sigma (σ) complex or Wheland complex. msu.edubrainly.comyoutube.com This intermediate is non-aromatic because one of the ring carbons becomes sp³-hybridized. youtube.com

The positive charge in the sigma complex is delocalized across the remaining sp²-hybridized carbons of the ring through resonance. youtube.comquora.com The stability of this intermediate is crucial, as a more stable intermediate implies a lower activation energy for its formation. libretexts.orglibretexts.org

Kinetic studies confirm that the formation of the sigma complex is the slow, or rate-determining, step in most electrophilic aromatic substitution reactions. msu.edumasterorganicchemistry.combrainly.com This is because this step involves the loss of the aromatic system's significant stabilization energy. masterorganicchemistry.com

The second step of the mechanism is the rapid elimination of a proton (H+) from the sp³-hybridized carbon of the sigma complex. msu.edubrainly.com A weak base in the reaction mixture assists in this deprotonation. The removal of the proton restores the C-C pi bond, thereby re-establishing the aromaticity of the ring and yielding the final substitution product. msu.edumasterorganicchemistry.com This step is fast because the restoration of aromaticity is a highly favorable process. youtube.com

Regiochemical Implications for Further Electrophilic Functionalization

The position of any new electrophilic attack on a substituted benzene ring is directed by the existing substituents. These directing effects are a consequence of how the substituents stabilize the sigma complex intermediate formed during ortho, meta, or para attack.

Nitro Group: As a strong deactivating group with both -I and -R effects, the nitro group is a meta-director . pressbooks.pub It deactivates the ortho and para positions more than the meta position because resonance structures for ortho and para attack place the positive charge of the sigma complex directly adjacent to the positively polarized nitrogen of the nitro group, which is highly unfavorable.

Halogens: Despite being deactivating, halogens are ortho- and para-directors . pressbooks.pubopenstax.org This is because their +R (electron-donating) effect, which stabilizes the sigma complex, operates at the ortho and para positions but not the meta position. openstax.org The resonance stabilization provided by the halogen lone pairs lowers the activation energy for ortho and para attack relative to meta attack. pressbooks.pub

For This compound , the directing effects of the four substituents must be considered collectively. The available positions for substitution are C4 and C6.

Attack at C4 is para to the bromo at C1 and ortho to the bromo at C5. It is also meta to the nitro group at C3 and the chloro group at C2.

Attack at C6 is ortho to the bromo at C1 and para to the chloro at C2. It is also meta to the nitro group at C3 and the bromo at C5.

Given the powerful deactivating nature of the ring, forcing conditions would be required for any further electrophilic substitution. The precise regiochemical outcome would depend on a complex interplay of the competing directing effects and steric hindrance from the existing bulky bromine atoms.

Nucleophilic Aromatic Substitution (SNAr) Reactivity and Pathways

While highly deactivated towards electrophiles, aromatic rings bearing strong electron-withdrawing groups and a good leaving group are susceptible to attack by strong nucleophiles. This reaction is known as Nucleophilic Aromatic Substitution (SNAr). nih.govnumberanalytics.com

The SNAr reaction is particularly relevant for halogenated nitrobenzenes. The mechanism typically proceeds via a two-step addition-elimination pathway:

Addition of the Nucleophile: A strong nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a halogen). This attack is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to the leaving group. numberanalytics.com This step is usually the rate-determining step and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . nih.govnumberanalytics.com The nitro group is crucial as it delocalizes the negative charge of the intermediate, stabilizing it.

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the leaving group (halide ion). nih.gov

| Reaction Type | Key Features | Intermediate | Role of Nitro Group |

| EAS | Attack by Electrophile | Sigma (Wheland) Complex (Cationic) | Deactivates ring, destabilizes intermediate |

| SNAr | Attack by Nucleophile | Meisenheimer Complex (Anionic) | Activates ring, stabilizes intermediate |

Activation of the Aromatic Ring by Electron-Withdrawing Nitro Groups

The reactivity of an aromatic ring is profoundly influenced by its substituents. In the case of analogs like this compound, the nitro group (–NO₂) plays a dominant role. The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework. kobe-u.ac.jp Through resonance, the nitro group delocalizes the ring's π-electrons, creating partial positive charges at the ortho and para positions relative to its location. researchgate.net

This strong electron-withdrawing character deactivates the ring towards electrophilic aromatic substitution, as it repels incoming electrophiles. researchgate.net Conversely, and more importantly for the reactions discussed herein, this effect strongly activates the ring for nucleophilic aromatic substitution (SNAr). rsc.org By reducing the electron density of the aromatic system, the nitro group makes the ring an electrophilic target susceptible to attack by nucleophiles. ias.ac.in The activation is most pronounced at the ortho and para positions, where the nitro group can directly stabilize the negative charge of the intermediate formed during the reaction via resonance. ias.ac.inquora.com In this compound, the positions occupied by the chlorine and bromine atoms are activated by the meta-directing nitro group, facilitating nucleophilic attack.

Mechanistic Characterization of Halogen Displacement in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is the primary reaction pathway for compounds like this compound. This process involves the displacement of a leaving group, typically a halide, by a nucleophile. Unlike SN2 reactions, which are uncommon on sp²-hybridized carbons due to steric hindrance, the SNAr mechanism proceeds through a distinct addition-elimination pathway. rsc.org

Formation and Stability of Meisenheimer (σ-Adduct) Intermediates

The cornerstone of the stepwise SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, or σ-adduct. wikipedia.orgchemeurope.com This complex is formed when a nucleophile attacks an electron-deficient carbon atom of the aromatic ring, temporarily disrupting the ring's aromaticity. nih.gov The stability of this intermediate is critical and is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group. quora.com

The nitro group stabilizes the negative charge in the Meisenheimer complex by delocalizing it across its oxygen atoms. wikipedia.org This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. In compounds with multiple activating groups, such as dinitro or trinitro-aromatics, the resulting Meisenheimer complexes can be exceptionally stable, sometimes to the point of being isolable salts. wikipedia.org The formation of these vividly colored complexes is often a diagnostic indicator of this reaction pathway. nih.gov

Differentiation Between Stepwise and Concerted SNAr Mechanisms

While the stepwise mechanism involving a stable Meisenheimer intermediate is the classical model, recent studies have shown that many SNAr reactions proceed through a concerted mechanism (cSNAr). nih.govresearchgate.net The operative pathway depends critically on the stability of the Meisenheimer structure. researchgate.net

Stepwise Mechanism: This pathway is favored when the aromatic ring is highly electron-deficient (e.g., contains multiple nitro groups) and the leaving group is poor (like fluoride). These factors combine to make the Meisenheimer complex a distinct, stable intermediate along the reaction coordinate. stackexchange.comspringernature.com The formation of the intermediate or its decomposition can be the rate-determining step.

Concerted Mechanism: This pathway becomes dominant when the Meisenheimer complex is less stable. researchgate.net This occurs with less-activated aromatic rings or with very good leaving groups (like bromide or iodide). In this scenario, the Meisenheimer structure represents a transition state rather than a true intermediate, and the bond-forming and bond-breaking processes occur in a single, concerted step. stackexchange.comspringernature.com Computational and kinetic isotope effect studies have revealed that concerted mechanisms are more common than previously thought, especially for heterocyclic systems. springernature.com

For a substrate like this compound, the presence of three halogens and a nitro group provides significant activation. The specific mechanism (stepwise vs. concerted) would likely depend on the nucleophile and the specific halogen being displaced (Br vs. Cl).

Competition with Vicarious Nucleophilic Substitution of Hydrogen (SNAr-H)

A significant competing pathway to classical SNAr is the Vicarious Nucleophilic Substitution of Hydrogen (VNS or SNAr-H). wikipedia.org In this reaction, a nucleophile attacks a carbon atom bearing a hydrogen atom, rather than a halogen or other leaving group. chimia.ch This process is particularly relevant for nitroarenes, as nucleophilic addition often occurs faster at positions occupied by hydrogen than at those with halogens. chimia.ch

The VNS reaction requires a specific type of nucleophile, typically a carbanion that possesses a leaving group on the nucleophilic carbon (e.g., α-chlorocarbanions). chimia.chkuleuven.be The mechanism involves:

Addition of the nucleophile to an activated C-H position to form a σH-adduct.

Base-induced β-elimination of HX (where X is the leaving group from the nucleophile) to restore aromaticity. chimia.ch

In substrates like this compound, the hydrogen atom at position 4 is activated by the ortho nitro group and the para bromine, making it a potential site for VNS, which could compete with the SNAr displacement of the halogens. kuleuven.be

Influence of Solvent Media on SNAr Reaction Rates and Selectivity

The choice of solvent can dramatically affect the rate and selectivity of SNAr reactions. nih.gov This is because the mechanism involves charged intermediates and transition states whose stability is highly dependent on solvation.

Generally, polar aprotic solvents such as DMSO, DMF, and THF are preferred for SNAr reactions. acsgcipr.org These solvents are effective at solvating the cation (e.g., K⁺ in t-BuOK) but poorly solvate the anionic nucleophile, leaving it "bare" and highly reactive. They also effectively stabilize the charged Meisenheimer intermediate. In contrast, protic solvents like alcohols or water can form strong hydrogen bonds with the nucleophile, reducing its reactivity and slowing the reaction. The transition from a protic to a polar aprotic solvent can lead to significant rate increases. miami.edu

Solvent choice can also govern regioselectivity. Studies have shown that simply varying the solvent or additives can invert the ortho/para selectivity of a reaction. nih.govrsc.org This is often due to specific interactions, such as hydrogen bonding or the coordination of solvent molecules, which can preferentially stabilize one transition state over another. researchgate.net

Halogen Dance Reactions and Regioselective Halogen Migration

The "halogen dance" (HD) is a fascinating rearrangement reaction where a halogen substituent migrates to a different position on an aromatic or heteroaromatic ring, typically under the influence of a strong base. rsc.orgwikipedia.org This transformation, also known as halogen scrambling or migration, allows for functionalization at positions that are not easily accessible through other methods. researchgate.netresearchgate.net

For a polyhalogenated substrate like this compound, a halogen dance could potentially be induced, leading to isomeric products. For example, treatment with a strong base could initiate deprotonation at the C-4 position, followed by a series of lithium-halogen exchanges that could move a bromine atom to a different position. The reaction is highly dependent on factors like the choice of base, temperature (lower temperatures often favor the dance), and solvent. wikipedia.org While extensively studied in heterocycles like thiophenes and pyridines, its application to complex nitrobenzenes represents a specialized area of investigation. kobe-u.ac.jpclockss.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of polyhalogenated nitroaromatic compounds, the regioselectivity of these reactions is of paramount importance.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for the functionalization of aryl halides. mdpi.comyoutube.comlibretexts.org The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf > Cl > F. libretexts.org This differential reactivity allows for selective coupling at the more reactive C-Br bonds in the presence of C-Cl bonds. For instance, in a molecule like this compound, the two bromine atoms would be expected to react preferentially over the chlorine atom in palladium-catalyzed cross-coupling reactions.

The general catalytic cycle for these transformations involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent (like an organoboron compound in the Suzuki coupling), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comnih.govuwindsor.ca The choice of ligands on the palladium catalyst is crucial and can influence the rate and selectivity of the reaction. youtube.com

Recent advancements have focused on developing more sustainable reaction conditions, such as using microwave irradiation to reduce reaction times and improve yields. mdpi.com Furthermore, the development of heterogeneous catalysts, like palladium on multi-walled carbon nanotubes (Pd/MWCNT), offers advantages in terms of catalyst recovery and reuse. mdpi.com

Table 1: Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

| Halogen | Relative Reactivity |

| I | Highest |

| Br | High |

| OTf | Moderate |

| Cl | Low |

| F | Lowest |

This table illustrates the general trend in reactivity of aryl halides in palladium-catalyzed cross-coupling reactions.

The initial and often rate-determining step in palladium-catalyzed cross-coupling is the oxidative addition of the aryl halide to the Pd(0) catalyst. uwindsor.cachemrxiv.org This process involves the insertion of the palladium atom into the carbon-halogen bond, forming an arylpalladium(II) halide complex. uwindsor.ca The mechanism of this oxidative addition can proceed through different pathways, primarily a concerted, three-centered mechanism or a more polar nucleophilic displacement-type mechanism. chemrxiv.orgaminer.orgnih.gov

Computational studies have shown that the preferred mechanism can be influenced by several factors, including the nature of the ligand, the substrate, and the coordination number of the palladium complex. chemrxiv.orgaminer.orgnih.gov For instance, a 12-electron PdL complex tends to favor a concerted mechanism, while a 14-electron PdL2 complex may prefer a nucleophilic displacement pathway. aminer.orgnih.gov The electronic properties and steric bulk of the phosphine (B1218219) ligands, as well as the nature of the aryl halide, play a significant role in determining the operative mechanism. nih.gov For some substrates, like those with C-X bonds adjacent to a nitrogen atom in a pyridine (B92270) ring, a nucleophilic displacement transition state can be stereoelectronically stabilized. aminer.orgnih.gov

Understanding these mechanistic nuances is critical for controlling the rate and selectivity of cross-coupling reactions, especially in complex molecules with multiple potential reaction sites. aminer.orgnih.gov

Selective Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, as aromatic amines are key precursors for a wide range of pharmaceuticals, dyes, and agrochemicals. nih.gov

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. google.comnih.govgoogle.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), Raney nickel, or platinum, in the presence of hydrogen gas. commonorganicchemistry.comyoutube.com The reaction proceeds to form the corresponding aniline (B41778), with water as the primary byproduct. nih.gov

The choice of catalyst is critical, particularly when other reducible functional groups are present in the molecule. For halogenated nitrobenzenes, the selection of the catalyst and reaction conditions is crucial to achieve chemoselective reduction of the nitro group without causing dehalogenation. nih.gov Non-noble metal catalysts, such as those based on nickel and cobalt nanoparticles, have also been developed for the chemoselective reduction of nitro groups. nih.govrsc.org

A significant challenge in the catalytic hydrogenation of halogenated nitroarenes is the competing hydrodehalogenation reaction, where the carbon-halogen bond is cleaved. nih.gov Several strategies have been developed to minimize this undesired side reaction.

One approach is the use of specific catalysts that are less prone to promoting dehalogenation. For example, Raney nickel is often preferred over Pd/C for substrates containing bromine or chlorine, as it shows lower activity towards C-Hal bond cleavage. commonorganicchemistry.com Iron-based catalysts, often in the presence of an acid like hydrochloric acid, also provide a milder alternative for reducing nitro groups while leaving halogens intact. commonorganicchemistry.comyoutube.com

Another strategy involves the use of transfer hydrogenation, where a hydrogen donor like hydrazine (B178648) hydrate (B1144303) is used in place of hydrogen gas. nih.gov This method, often in conjunction with a catalyst like Pd/C, can be finely tuned by adjusting reaction conditions such as temperature and catalyst loading to achieve high selectivity for the nitro group reduction. nih.gov For instance, performing the reaction at room temperature instead of at reflux can significantly suppress dehalogenation. nih.gov Furthermore, iron-catalyzed systems using silanes as the reducing agent have demonstrated high chemoselectivity in the reduction of nitroarenes, tolerating a wide array of functional groups, including halogens. nih.govnih.gov

Table 2: Catalyst Systems for Selective Nitro Group Reduction

| Catalyst System | Reducing Agent | Key Feature |

| Raney Ni | H₂ | Lower propensity for dehalogenation compared to Pd/C. commonorganicchemistry.com |

| Fe/HCl | - | Mild conditions, selective for nitro group over halogens. commonorganicchemistry.comyoutube.com |

| Pd/C | Hydrazine Hydrate | Tunable selectivity by controlling reaction temperature. nih.gov |

| Iron Complexes | Organosilanes | High chemoselectivity, tolerates various functional groups. nih.govnih.gov |

This table summarizes various catalytic systems and their key features for the selective reduction of the nitro group in halogenated nitroarenes.

Oxidation Reactions Affecting Other Substituents

In addition to reactions involving the nitro group and halogens, other substituents on the benzene ring can undergo oxidation. For example, if an analog of this compound contained a methyl group, this substituent could be a target for oxidation.

The oxidation of a methyl group on a nitrotoluene derivative can lead to the corresponding carboxylic acid. researchgate.net The presence of the electron-withdrawing nitro group activates the methyl group towards oxidation. researchgate.net For instance, the oxidation of o- and p-nitrotoluenes with electrochemically generated superoxide (B77818) ions has been shown to yield the corresponding nitrobenzoic acids, with the nitrobenzaldehyde as a likely intermediate. researchgate.net The oxidation of p-nitrotoluene can also be achieved using catalysts like a Co-Mn-Br system, which can proceed rapidly at relatively low temperatures to produce p-nitrobenzoic acid. researchgate.net Theoretical studies using density functional theory (DFT) have also been employed to investigate the competitive oxidation pathways of the methyl group versus the aromatic ring in nitrotoluene derivatives by permanganate. researchgate.net These studies help in understanding the factors that control the site of oxidation. researchgate.net

Computational and Theoretical Studies of 1,5 Dibromo 2 Chloro 3 Nitrobenzene and Substituted Nitroaromatics

Quantum Chemical Calculation Methodologies

The foundation of modern computational studies on nitroaromatics lies in a set of sophisticated quantum chemical methodologies designed to approximate solutions to the Schrödinger equation. These methods allow for the detailed examination of molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of substituted nitroaromatic compounds. DFT calculations are used to determine optimized molecular geometries, which correspond to the minimum energy arrangement of atoms on the potential energy surface. This is crucial for understanding the three-dimensional structure of molecules like 1,5-Dibromo-2-chloro-3-nitrobenzene.

Furthermore, DFT is employed to calculate the total electronic energy of the molecule, which can be used to predict its stability and reaction thermodynamics. For instance, studies on various nitroaromatic compounds have successfully used DFT to evaluate bond dissociation energies, which are critical for understanding decomposition pathways. The method is also applied to explore potential energy surfaces for chemical reactions, identifying transition states and reaction barriers.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For nitroaromatic compounds, hybrid functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) are widely used as they provide a good balance between computational cost and accuracy.

The basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G* or the more flexible 6-311++G(d,p), are commonly employed in studies of nitroaromatics. The inclusion of polarization functions (d,p) and diffuse functions (+) is often important for accurately describing the electronic distribution, especially for molecules containing electronegative atoms and for describing anionic states. For example, calculations on nitrotoluene isomers and their reaction pathways have been successfully performed using the B3LYP functional combined with the 6-311++G(d,p) basis set.

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that simulates the effect of a solvent by representing it as a continuous dielectric medium. This approach allows for the calculation of molecular properties in solution without the high computational cost of explicitly including individual solvent molecules.

In the context of nitroaromatic compounds, PCM is used to study how the solvent polarity affects electronic transitions, dipole moments, and reaction energetics. Studies on nitrophenols, for instance, have utilized PCM to investigate the minimal effects of solvents on their electronic structure and photochemistry. The model is essential for obtaining results that are comparable to experimental data, which are typically measured in solution.

Electronic Structure Analysis

Beyond energetics and geometries, computational methods provide a detailed picture of the electronic distribution within a molecule. Analyses such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) are instrumental in interpreting chemical reactivity and bonding.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1,2-dichloro-4-nitrobenzene | -7.98 | -3.85 | 4.13 |

| 2,3,5,6-tetrachloro-1-nitrobenzene | -8.15 | -4.32 | 3.83 |

This data is illustrative for related compounds and was sourced from studies on chlorinated nitrobenzenes. nih.govnih.gov

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). In substituted nitroaromatics, significant intramolecular interactions often occur between the lone pairs of the oxygen atoms in the nitro group and the antibonding orbitals of the aromatic ring, as well as between the lone pairs of halogen substituents and the ring. These interactions contribute to the stability of the molecule and influence its electronic properties.

For example, in a study of 1,3-dibromo-5-chlorobenzene, NBO analysis revealed important interactions that contribute to the molecule's electronic structure. reagentia.eu The following table shows hypothetical E(2) values for key intramolecular interactions that would be expected in a molecule like this compound, based on typical values for halogenated nitroaromatics.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O (in NO₂) | π(C-C) (ring) | ~5-15 |

| LP(1) Br | π(C-C) (ring) | ~2-8 |

| LP(1) Cl | π(C-C) (ring) | ~1-5 |

| π(C-C) (ring) | π(N-O) | ~1-4 |

These are representative values illustrating the types of interactions and their typical energies in related halogenated nitroaromatic systems.

Electron Affinity and Substituent Effects on Electronic Properties

The electron affinity of nitroaromatic compounds is strongly correlated with their electronic properties and reactivity. nih.gov Substituents on the benzene (B151609) ring modulate the electron density, thereby affecting the stability of the molecule and its ability to accept an electron. Electron-donating groups increase the electron cloud around the nitro group, which can lead to a decrease in proton affinity and impede the reduction potential of the molecule. nih.gov Conversely, electron-withdrawing groups enhance the electron-deficient character of the aromatic ring, generally increasing its electron affinity. libretexts.org

Quantum-chemical descriptors are frequently used to quantify these effects. For instance, the energy of the lowest unoccupied molecular orbital (ELUMO) is a key parameter that correlates with the electrophilicity and reactivity of nitrobenzenes. nih.govresearchgate.net Studies have shown that the toxicity of nitroaromatic compounds can be related to their electrophilic reactivity, as indicated by ELUMO values. nih.govresearchgate.net

The interplay between the nitro group and other substituents is critical. There is a strong coupling between the nitro group and substituents in the para position, transmitted through the benzene ring. nih.gov This interaction controls properties such as ionization energy, reduction potential, and polarizability. nih.gov The substituent effect of the nitro group itself is powerful, influencing the π-electron structure of the aromatic system through both inductive and resonance effects. researchgate.net This high electron-withdrawing ability is a defining characteristic of the nitro group. researchgate.net

Table 1: Effect of Para-Substituents on Electronic Properties of Nitrobenzene (B124822) Derivatives

Mechanistic Modeling and Reaction Pathway Elucidation

Mapping of Potential Energy Surfaces (PES) for Substitution Reactions

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, such as nucleophilic aromatic substitution (SNAr), which is a key reaction type for compounds like this compound. wikipedia.orglibretexts.org Mapping the potential energy surface (PES) allows researchers to visualize the energy changes as reactants are converted into products, identifying intermediates and transition states along the reaction pathway. mdpi.com

For SNAr reactions, the mechanism typically involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This addition step is generally the rate-limiting step and involves a significant energy barrier due to the temporary loss of aromaticity. mdpi.comnih.gov The subsequent departure of the leaving group restores the aromaticity of the ring. nih.gov

Computational studies have also explored concerted SNAr mechanisms, where the bond-forming and bond-breaking steps occur simultaneously. For certain substituted nitroaryls, particularly those with electron-donating substituents, the reaction may proceed through a concerted pathway with a Meisenheimer-like transition state rather than a distinct intermediate. nih.gov

Characterization of Transition States and Prediction of Activation Energies

A critical aspect of mechanistic modeling is the characterization of transition states (TS), which represent the highest energy point along the reaction coordinate between reactants and products or intermediates. masterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. nih.gov

For SNAr reactions, the transition state for the initial nucleophilic addition is characterized by the partial formation of the new bond to the nucleophile and the partial localization of negative charge on the aromatic ring. masterorganicchemistry.com Computational methods are used to locate and verify these transition state structures. The geometry and electronic structure of the transition state provide valuable information about the reaction mechanism. For instance, in some cases, the σ-adduct formed upon nucleophilic attack is a stable intermediate, while in others, it may represent a transition state structure. nih.gov

The activation energies for these reactions can be predicted with reasonable accuracy using quantum chemical calculations. nih.gov These theoretical predictions are essential for understanding the reactivity of different substituted nitroaromatics and for predicting how changes in the substrate or nucleophile will affect the reaction rate. For example, the activation free energy for the nucleophilic addition of pyrrolidine to 2-methoxy-5-nitrothiophene is significantly higher than for 2-methoxy-3-cyano-5-nitrothiophene, reflecting the stabilizing effect of the additional electron-withdrawing cyano group. nih.gov

Table 2: Calculated Activation Free Energies (ΔG‡) for Nucleophilic Aromatic Substitution

Development of Reactivity Descriptors and Predictive Models

Correlation of Reactivity with Hammett Substituent Constants

The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.org It establishes a linear free-energy relationship that correlates reaction rates or equilibrium constants for a series of reactions with a parameter known as the Hammett substituent constant (σ). libretexts.orgscience.gov

The substituent constant, σ, reflects the electronic (inductive and resonance) effect of a substituent. libretexts.org For substituted nitroaromatics, Hammett constants have been successfully used to correlate various properties, including reactivity in chemical reactions and even binding energies in noncovalent interactions. nih.govacs.org For instance, the carbon-nitro bond dissociation energy in para- and meta-substituted nitrobenzenes has been shown to relate directly to the Hammett constant, which serves as an indicator of the electron-donating or electron-accepting effect of the substituent. nih.gov

In the context of SNAr reactions, electron-withdrawing substituents have positive σ values and are known to accelerate the reaction, while electron-donating groups have negative σ values and slow it down. libretexts.org Computational studies have validated these relationships, showing that for certain reactions, substituents with a Hammett constant σ⁻ ≤ 0 (indicating electron-donating character) can even shift the mechanism from a stepwise to a concerted pathway. nih.gov

While the standard Hammett constants (σm and σp) are often sufficient, modified parameters are sometimes needed for better correlation, especially when direct resonance interactions between the substituent and the reaction center are significant. acs.org

Utilization of Local Electron Attachment Energy for Site Selectivity

Predicting the site of reaction (regioselectivity) in polysubstituted aromatic compounds like this compound is a significant challenge. chemrxiv.orgrsc.org A novel computational descriptor, the local electron attachment energy, E(r), has been introduced as a powerful tool for predicting the sites susceptible to nucleophilic attack. nih.govdiva-portal.org

E(r) is a local property that indicates the susceptibility of a region of a molecule to interact with a nucleophile. nih.gov It is calculated from the virtual orbitals of a molecule and provides a more nuanced picture of reactivity than simpler descriptors like LUMO energies or the molecular electrostatic potential. nih.gov Specifically, the minima of E(r) on a molecular isodensity surface, denoted as ES,min, correspond to the most electrophilic sites in a molecule. diva-portal.org

Studies have demonstrated excellent correlations between ES,min values and experimental reactivity data for a wide range of SNAr reactions. nih.govresearchgate.net This descriptor has been shown to successfully predict the relative reactivity and isomeric distributions in various electron-deficient homo- and heteroarenes. nih.gov The computational efficiency of calculating E(r) makes it a valuable tool for the rapid and accurate prediction of reactivity in complex nitroaromatic systems, with potential applications in synthesis design and drug discovery. nih.govresearchgate.net

Advanced Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are indispensable for monitoring the progress of reactions that synthesize or involve "1,5-Dibromo-2-chloro-3-nitrobenzene" and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of nitroaromatic compounds. nih.govresearchgate.net In the context of "this compound," HPLC can be employed to monitor the kinetics of its formation, for instance, in nitration or halogenation reactions. By taking aliquots from the reaction mixture at different time intervals, the consumption of reactants and the formation of the product can be quantified. This data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst concentration.

A typical HPLC setup for analyzing "this compound" would likely involve a reversed-phase column, such as a C18 or a phenyl-hydride column, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netchromforum.orgmtc-usa.com The use of a gradient elution, where the composition of the mobile phase is changed over time, would be beneficial for separating the non-polar product from more polar starting materials or by-products. mtc-usa.com A UV detector, typically set at a wavelength around 254 nm, would be suitable for detecting the aromatic nature of the compound. researchgate.netmtc-usa.com

For kinetic studies, the area of the chromatographic peak corresponding to "this compound" would be plotted against time to determine the reaction rate. Furthermore, HPLC is the method of choice for assessing the purity of the synthesized compound, capable of detecting even trace amounts of impurities.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 50% B to 100% B in 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15-18 min |

Note: This data is illustrative and would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital analytical tool for the characterization of "this compound," particularly due to its volatility. researchgate.net GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while MS provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification.

In the analysis of a reaction mixture containing "this compound," GC-MS can identify the main product, unreacted starting materials, and any side products formed during the reaction. This is especially useful for identifying isomers that might be difficult to distinguish by other methods. The mass spectrum of "this compound" would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic patterns due to the presence of bromine and chlorine atoms. Fragmentation patterns would likely involve the loss of the nitro group and halogen atoms.

It is important to note that for some nitroaromatic compounds, derivatization might be necessary to improve their thermal stability and chromatographic behavior, although this is not always required. researchgate.net The choice of carrier gas, such as helium or hydrogen, and the design of the MS ion source can also impact the quality of the analysis, especially in preventing in-source reactions like the reduction of the nitro group. hpst.cz

Table 2: Predicted GC-MS Data for this compound

| Parameter | Description |

| GC Column | DB-5ms or equivalent |

| Oven Program | 100°C (1 min), ramp to 280°C at 10°C/min |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Predicted Molecular Ion (M+) | m/z 313, 315, 317 (due to Br and Cl isotopes) |

| Major Predicted Fragments | [M-NO2]+, [M-Br]+, [M-Cl]+ |

Note: This data is predicted and serves as a guide for experimental analysis. hmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including "this compound."

Proton (¹H) NMR and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. slideshare.net For "this compound," the ¹H NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two aromatic protons. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the nitro group and the halogens. uobasrah.edu.iqstackexchange.com The proton ortho to the nitro group is expected to be the most deshielded and appear at the lowest field. The coupling between the two protons would likely result in a doublet for each signal.

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene (B151609) ring, as they are all in unique chemical environments. The carbon atoms attached to the electronegative substituents (nitro group and halogens) will be significantly deshielded. The carbon bearing the nitro group is expected to have the highest chemical shift. stackexchange.comrsc.org The assignments of the carbon signals can be aided by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 8.0 - 8.2 | d |

| 7.8 - 8.0 | d | |

| ¹³C | ~150 (C-NO₂) | s |

| ~135 (C-Cl) | s | |

| ~125 (C-Br) | s | |

| ~123 (C-Br) | s | |

| ~130 (C-H) | d | |

| ~128 (C-H) | d |

Note: These are estimated values based on analogous compounds and substituent effects. chemicalbook.comresearchgate.net Actual values would need to be determined experimentally.

Due to the complex interplay of electronic and steric effects from multiple substituents, the precise assignment of NMR signals can be challenging. In such cases, the synergistic use of experimental NMR data with computational chemical shift predictions has become a valuable tool. sourceforge.io Quantum mechanical calculations, using methods like Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a proposed structure. modgraph.co.uk

By comparing the computationally predicted spectrum with the experimentally obtained spectrum, the assignment of the signals can be confirmed with a higher degree of confidence. This approach is particularly useful for distinguishing between different isomers that might be produced in a reaction. Discrepancies between the predicted and experimental data can also provide insights into conformational preferences or solvent effects.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For "this compound," the IR spectrum will exhibit characteristic absorption bands corresponding to the nitro group and the carbon-halogen bonds.

The nitro group (NO₂) gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. researchgate.netnist.gov The presence of these two strong bands is a clear indicator of a nitro compound.

The carbon-halogen bonds also have characteristic absorptions in the fingerprint region of the IR spectrum. The C-Cl stretching vibration is typically observed in the 850-550 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, generally between 690-515 cm⁻¹. orgchemboulder.comspectroscopyonline.com The IR spectrum will also show bands related to the aromatic ring, such as C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Nitro (NO₂) ** | Asymmetric Stretch | 1550 - 1475 |

| Nitro (NO₂) ** | Symmetric Stretch | 1360 - 1290 |

| C-Cl | Stretch | 850 - 550 |

| C-Br | Stretch | 690 - 515 |

Photoelectron Spectroscopy for Investigating Electronic Structure

Photoelectron Spectroscopy (PES) is a powerful surface-sensitive spectroscopic technique used to determine the electronic structure of atoms and molecules. kratos.comwikipedia.org It relies on the photoelectric effect, where electrons are ejected from a material upon irradiation with photons of sufficient energy. youtube.comyoutube.com By analyzing the kinetic energy of these ejected photoelectrons, one can deduce their binding energies within the material, providing direct insight into the energies of molecular orbitals. wikipedia.org

The technique is broadly divided into two categories based on the photon source:

Ultraviolet Photoelectron Spectroscopy (UPS): This method uses a helium discharge lamp (typically He I at 21.22 eV or He II at 40.8 eV) to probe the valence electron energy levels. kratos.comwikipedia.org UPS is instrumental in mapping the molecular orbital energies involved in chemical bonding and defining the highest occupied molecular orbital (HOMO). researchgate.net

X-ray Photoelectron Spectroscopy (XPS): This technique employs X-ray sources (e.g., Al Kα at 1486.7 eV) to ionize core-level electrons. youtube.com XPS is primarily used for elemental analysis and for determining the chemical state (oxidation state, local bonding environment) of the constituent atoms through small shifts in their core-level binding energies. ntu.edu.tw

While direct photoelectron spectroscopic studies on this compound are not extensively documented in peer-reviewed literature, a detailed understanding of its electronic structure can be constructed by analyzing the known effects of its individual substituents—nitro, chloro, and bromo groups—on the electronic structure of a benzene ring.

Valence Shell Electronic Structure via UPS

The Ultraviolet Photoelectron Spectrum (UPS) of this compound would reveal the energy levels of its valence molecular orbitals. The electronic structure is best understood by starting with the parent benzene molecule and considering the perturbations introduced by the four substituents.

Benzene, the aromatic core, features a set of π-orbitals, with the highest occupied molecular orbitals being a pair of degenerate e₁g orbitals. oup.com The introduction of substituents lifts this degeneracy and significantly alters the orbital energies.

Nitro Group (NO₂): The nitro group is a very strong electron-withdrawing group, both inductively and through resonance. It significantly lowers the energy of the benzene π-orbitals and introduces its own set of orbitals. oup.comnih.gov Theoretical studies on nitrobenzene (B124822) show that the interaction between the nitro group's vacant π* orbital and the benzene ring's occupied π orbitals is a key feature of its electronic structure. oup.comnih.gov

Halogen Groups (Cl, Br): Chlorine and bromine are electronegative atoms that exert a strong electron-withdrawing inductive effect, which stabilizes the σ and π orbitals, lowering their energy (increasing their ionization energy). Concurrently, they possess lone pairs of electrons in p-orbitals that can donate into the benzene π-system (a resonance or mesomeric effect). This π-donation introduces new, high-lying molecular orbitals primarily localized on the halogens and pushes the benzene π-orbitals to slightly higher energies than would be expected from induction alone. nih.gov

Table 1: Predicted Ionization Energies for the Outermost Valence Orbitals of this compound based on Analogy with Substituted Benzenes.

| Orbital Type | Expected Ionization Energy Range (eV) | Contributing Substituents/Moieties |

|---|---|---|

| π (Benzene Ring) | > 9.5 | Benzene, NO₂, Cl, Br |

| n (Halogen Lone Pairs) | 10.5 - 12.0 | Br, Cl |

| n/π (Nitro Group) | 11.0 - 12.5 | NO₂ |

Note: This table is predictive and based on qualitative analysis of substituent effects reported for related molecules. oup.comnih.govnih.gov Actual values would require experimental measurement.

Core-Level Analysis via XPS

X-ray Photoelectron Spectroscopy (XPS) provides elemental composition and detailed chemical environment information by measuring the binding energies of core electrons. For this compound, XPS would confirm the presence of C, Br, Cl, N, and O and reveal the chemical states of these atoms.

The binding energy of a core electron is sensitive to the local electronic environment. Electron-withdrawing groups pull electron density away from an atom, leading to a higher effective nuclear charge experienced by the core electrons and thus a higher binding energy.

Carbon (C 1s): The C 1s spectrum would consist of several overlapping peaks corresponding to the six non-equivalent carbon atoms in the ring.

The carbon atom bonded to the nitro group (C3) is expected to have the highest binding energy due to the strong electron-withdrawing nature of NO₂.

The carbons bonded to the halogens (C1, C2, C5) will also exhibit higher binding energies than unsubstituted benzene, shifted by an amount related to the halogens' electronegativity.

Nitrogen (N 1s): A single peak in the N 1s region, at a binding energy characteristic of a nitro group (~405-407 eV), would confirm its presence and oxidation state.

Halogens (Cl 2p and Br 3d): The Cl 2p spectrum would show a doublet (2p₃/₂ and 2p₁/₂) and the Br 3d spectrum would show a doublet (3d₅/₂ and 3d₃/₂). The binding energies would be characteristic of halogens bonded to an aromatic ring.

Oxygen (O 1s): A single peak for the two equivalent oxygen atoms in the nitro group would be observed.

Table 2: Predicted Core-Electron Binding Energy Ranges for this compound.

| Element | Core Level | Predicted Binding Energy Range (eV) | Comments |

|---|---|---|---|

| Carbon | C 1s | 285.0 - 288.0 | Multiple peaks; C-NO₂ will be at the high end, C-H at the low end. |

| Nitrogen | N 1s | 405.0 - 407.0 | Characteristic of an organic nitro group. |

| Oxygen | O 1s | 532.0 - 534.0 | Characteristic of an organic nitro group. |

| Chlorine | Cl 2p₃/₂ | 200.0 - 202.0 | Typical for C-Cl bond on an aromatic ring. |

| Bromine | Br 3d₅/₂ | 70.0 - 72.0 | Typical for C-Br bond on an aromatic ring. |

Note: These ranges are based on typical values from XPS databases and literature for similar functional groups. ntu.edu.twresearchgate.net Charge referencing is critical for accurate measurement in insulating samples. youtube.com

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Versatile Building Blocks for Complex Organic Molecules

The utility of 1,5-Dibromo-2-chloro-3-nitrobenzene as a building block stems from the differential reactivity of its substituents. The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are fundamental for the formation of carbon-carbon bonds. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.

Furthermore, the nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. However, in this specific isomer, the steric hindrance from the adjacent bromine and chlorine atoms can influence the regioselectivity of such reactions. The nitro group itself can be readily reduced to an amino group (-NH₂), which is a key functional group in a vast array of organic compounds and can serve as a handle for further derivatization.

The general reactivity of similarly substituted nitroaromatic compounds suggests that the bromine atoms can be selectively replaced by various nucleophiles, such as amines or alkoxides, to introduce new functional groups.

Precursors for Heterocyclic Systems and Novel Chemical Entities

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. While direct research on the use of this compound for the synthesis of specific heterocyclic systems is limited, its structure suggests potential pathways for such transformations.

For instance, the reduction of the nitro group to an amine would yield 3,5-dibromo-2-chloroaniline. This resulting aniline (B41778) derivative, with its ortho-halo substituent, could be a precursor for the synthesis of various heterocyclic systems. For example, it could potentially undergo intramolecular cyclization reactions to form substituted indoles or other fused heterocyclic structures, which are common motifs in biologically active molecules. The presence of the bromine atoms offers further sites for modification to build more complex heterocyclic frameworks.

Contribution to the Development of Advanced Functional Materials

The development of new materials with tailored properties is a major focus of modern chemical research. Polysubstituted benzenes are often used as monomers or building blocks for functional materials.

Halogenated aromatic compounds can be used in the synthesis of high-performance polymers through polycondensation reactions. For example, the bromine atoms in this compound could potentially be used in coupling reactions to form polyphenylenes or other aromatic polymers. These types of polymers are known for their high thermal stability and chemical resistance. The nitro group could be either retained to impart specific electronic properties to the polymer or be chemically modified post-polymerization to introduce other functionalities.

Aromatic nitro compounds have historically been important intermediates in the synthesis of dyes and pigments. The synthesis often involves the reduction of the nitro group to an amino group, which is then diazotized and coupled with another aromatic compound to form an azo dye. While there is no specific documentation of this compound being used for a commercially significant dye, its chemical structure is amenable to such applications. The resulting aniline derivative, 3,5-dibromo-2-chloroaniline, could be diazotized and coupled to produce novel dyes with potentially unique colors and properties due to the presence of the halogen substituents.

Derivatization for Specialty Chemicals and Research Probes

The multiple reactive sites on this compound allow for its derivatization into a variety of specialty chemicals. Selective substitution of one or more of the halogen atoms, or transformation of the nitro group, can lead to a wide range of derivatives with specific functionalities. These derivatives could find use as research probes, for example, as labeled molecules for studying reaction mechanisms or as building blocks for creating libraries of compounds for high-throughput screening in drug discovery. The high degree of functionalization also makes it a candidate for the synthesis of molecules with specific electronic or optical properties for use in materials science research.

Future Research Directions and Emerging Avenues

Design and Synthesis of Novel Regioselective Routes for Polyhalogenated Nitroaromatics

The precise synthesis of polysubstituted aromatic compounds remains a significant challenge in organic chemistry. For a molecule like 1,5-Dibromo-2-chloro-3-nitrobenzene, controlling the regioselectivity during its formation is paramount. Future research should prioritize the development of innovative and efficient synthetic strategies that offer high yields and predictable outcomes.